ethyl 4-{3-[4-(1,3-benzothiazol-2-yl)piperidin-1-yl]-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl}benzoate
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Overview
Description
Ethyl 4-{3-[4-(1,3-benzothiazol-2-yl)piperidin-1-yl]-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl}benzoate is a complex organic compound that features a benzothiazole moiety, a piperidine ring, and a pyrrole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-{3-[4-(1,3-benzothiazol-2-yl)piperidin-1-yl]-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl}benzoate typically involves multiple steps. One common method involves the use of hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) as mediators in the reaction . The reaction is carried out in dimethyl formamide (DMF) as a solvent under relatively mild conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-{3-[4-(1,3-benzothiazol-2-yl)piperidin-1-yl]-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl}benzoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups within the compound, potentially altering its biological activity.
Substitution: Nucleophilic substitution reactions can introduce new functional groups into the molecule, enhancing its chemical properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and aryl halides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield various oxidized derivatives, while substitution could introduce new functional groups that enhance the compound’s biological activity .
Scientific Research Applications
Ethyl 4-{3-[4-(1,3-benzothiazol-2-yl)piperidin-1-yl]-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl}benzoate has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound has shown potential as an antibacterial and antifungal agent.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action for ethyl 4-{3-[4-(1,3-benzothiazol-2-yl)piperidin-1-yl]-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl}benzoate involves its interaction with bacterial cell membranes. The benzothiazole moiety is known to disrupt bacterial cell wall synthesis, leading to cell lysis and death . The piperidine ring enhances the compound’s ability to penetrate bacterial cells, while the pyrrole ring contributes to its overall stability and bioactivity .
Comparison with Similar Compounds
Similar Compounds
3-(1,3-benzothiazol-2-yl)-2-phenyl quinazolin-4(3H)-ones: These compounds also feature a benzothiazole moiety and have shown significant antibacterial activity.
N’- (1,3-benzothiazol-2-yl)-arylamides: These derivatives have been studied for their antibacterial properties and share structural similarities with ethyl 4-{3-[4-(1,3-benzothiazol-2-yl)piperidin-1-yl]-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl}benzoate.
Uniqueness
What sets this compound apart is its unique combination of functional groups, which confer enhanced stability and bioactivity.
Properties
Molecular Formula |
C25H23N3O4S |
---|---|
Molecular Weight |
461.5 g/mol |
IUPAC Name |
ethyl 4-[3-[4-(1,3-benzothiazol-2-yl)piperidin-1-yl]-2,5-dioxopyrrol-1-yl]benzoate |
InChI |
InChI=1S/C25H23N3O4S/c1-2-32-25(31)17-7-9-18(10-8-17)28-22(29)15-20(24(28)30)27-13-11-16(12-14-27)23-26-19-5-3-4-6-21(19)33-23/h3-10,15-16H,2,11-14H2,1H3 |
InChI Key |
LDKHIIFGXXIGHF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)N2C(=O)C=C(C2=O)N3CCC(CC3)C4=NC5=CC=CC=C5S4 |
Origin of Product |
United States |
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